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l. Introduction: Targeting TP63, a Master Regulator

The Tumor Protein 63 (TP63) gene, a member of the p53 family, is a critical transcription factor
essential for the development and maintenance of stratified epithelial tissues, including the
epidermis.[1][2] TP63 gives rise to multiple protein isoforms through the use of alternative
promoters and splicing. The two main classes of isoforms are the full-length, transactivating
(TAp63) isoforms and the N-terminally truncated (ANp63) isoforms, which lack the primary
transactivation domain.[3][4] These isoforms often have distinct and even opposing functions in
regulating cell proliferation, differentiation, senescence, and apoptosis.[5]

Notably, the ANp63 isoform is frequently overexpressed in squamous cell carcinomas (SCC)
and is considered a key driver of tumorigenesis in these cancers.[2][3] This makes TP63, and
specifically the ANp63 isoform, a compelling target for both basic research and therapeutic
development.

The CRISPR-Cas9 system offers a precise and efficient method to manipulate the TP63 gene.
[6] By generating targeted double-strand breaks, researchers can create gene knockouts to
study loss-of-function phenotypes or, with CRISPR interference (CRCRISPRI), specifically
repress the expression of oncogenic isoforms like ANp63.[3] These application notes provide a
comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to edit the TP63
gene in relevant cell models, such as keratinocytes and SCC cell lines.
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Il. Application Notes: Why Target TP63?

Elucidating Developmental Pathways: Creating TP63 knockout models in primary human
keratinocytes (HPKs) allows for the study of its indispensable role in epidermal commitment
and differentiation.[5][7] Such models are invaluable for understanding the genetic basis of
ectodermal dysplasias and other developmental disorders linked to TP63 mutations.

Cancer Biology and Target Validation: The oncogenic role of ANp63 in SCC of the lung,
esophagus, and skin makes it a prime therapeutic target.[3][8] Using CRISPR-Cas9 to knock
out or repress ANp63 in cancer cell lines can help validate it as a drug target, uncover
mechanisms of tumor maintenance, and identify genetic vulnerabilities.[3][9]

Functional Genomics: Knocking out TP63 enables genome-wide transcriptomic and
proteomic analyses to identify its downstream target genes and regulated pathways, such as
the Notch and MAPK signaling cascades.[5]

Disease Modeling: CRISPR-Cas9 can be used to introduce specific disease-associated
mutations into the TP63 gene in relevant cell types, creating high-fidelity models for studying
disease pathology and testing novel therapeutic agents.

lll. Sighaling Pathways and Experimental Workflow
TP63 Signaling Network

TP63 functions as a central hub in a complex network that governs epithelial cell fate. Its

expression is controlled by major developmental pathways, and it, in turn, regulates a wide

array of downstream targets. Understanding this network is crucial for interpreting the results of

gene editing experiments.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3265062/
https://folia.unifr.ch/global/documents/298699
https://pmc.ncbi.nlm.nih.gov/articles/PMC6044376/
https://pubmed.ncbi.nlm.nih.gov/30018747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6044376/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1383062/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3265062/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Upstream Regulators

Wnt/B-catenin Notch Signaling EGFR/PI3K

activates

Activates represses

promotes inhibits represses promotes

Downstteam Effects & Targets

y v
Stem Cell Epithelial _
Proliferation Differentiation DUSP6 Apoptosis
I
I
I . . .
1inhibits
I
Y
Metastasis
(via MAPK/STAT3)

Click to download full resolution via product page

Caption: TP63 as a central regulator in epithelial biology.

General Experimental Workflow for TP63 Knockout

The process of generating and validating a TP63 knockout cell line follows a multi-stage
workflow, from initial design to final phenotypic characterization.
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Caption: Step-by-step workflow for generating TP63 knockout cell lines.
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IV. Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design for Human TP63

Objective: To design highly specific and efficient gRNAs for knocking out TP63, with a focus on
targeting the ANp63 isoform by designing guides against exon 4 or 5, which are common to
most isoforms but upstream of alternative C-terminal splice sites.

Principle: Effective gRNAs target a 20-nucleotide sequence immediately preceding a
Protospacer Adjacent Motif (PAM), which for Streptococcus pyogenes Cas9 is 'NGG'.[10]
Targeting early, conserved exons is crucial to ensure the generation of a non-functional,
truncated protein.[11]

Procedure:

» Obtain Target Sequence: Retrieve the genomic sequence of the human TP63 gene from a
database like NCBI Gene. Focus on the early exons (e.g., Exon 4).

o Use a Design Tool: Input the exon sequence into a web-based gRNA design tool (e.q.,
CHOPCHOP, Synthego Design Tool, Benchling). These tools identify all possible gRNA
target sites (20 nt + NGG PAM).

o Select Top Candidates: Choose 2-3 gRNA sequences based on the tool's scoring. Prioritize
guides with:

o High on-target scores: Predicting high cutting efficiency.
o Low off-target scores: Minimizing the risk of cleavage at unintended genomic sites.[12]

o Location: As early in the coding sequence as possible to maximize the likelihood of a
frameshift mutation causing a functional knockout.

o Order Synthetic gRNAs: For optimal performance and consistency, order chemically
synthesized, modified sgRNAs.

Table 1: Example gRNA Sequences for Human TP63 (for research validation)
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gRNA Sequence (5'

Target Isoform Target Exon PAM
to 3)
GACGGACAGCAC

ANp63 | All Exon 4 TGG
TACCTTGA
GCTGTCCGTCATGC

ANp63 / All Exon 5 CGG
CGTCCT

| ANp63 / All | Exon 5 | ACATGTTCCTTGTGCGGAAA | CGG |

Note: These sequences are examples and must be validated experimentally for efficiency in
the specific cell line of interest.

Protocol 2: RNP Delivery into Keratinocytes via
Electroporation

Objective: To efficiently deliver pre-formed Cas9-gRNA ribonucleoprotein (RNP) complexes into
primary keratinocytes or SCC cell lines to induce gene editing.

Principle: Electroporation creates transient pores in the cell membrane using an electrical
pulse, allowing the direct entry of RNP complexes.[13] This method is rapid, DNA-free
(reducing off-target risks associated with plasmid expression), and effective for hard-to-
transfect cells like primary keratinocytes.[14]

Materials:

Target cells (e.g., primary keratinocytes, HaCaT, or SCC lines like A431)

Synthetic sgRNA targeting TP63

High-fidelity Cas9 nuclease protein

Electroporation system (e.g., Lonza 4D-Nucleofector™, Neon™ Transfection System)

Appropriate electroporation buffer/solution and cuvettes/tips[15]

Nuclease-free water and tubes
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o Complete cell culture medium
Procedure:
o Cell Preparation:

o Culture cells to ~80% confluency. Healthy, actively dividing cells are critical for successful
electroporation and subsequent DNA repair.

o On the day of electroporation, harvest the cells using trypsin, neutralize, and count them.
For one reaction, you will typically need 2x10° to 5x10° cells.[16]

o Centrifuge the required number of cells at 300 x g for 5 minutes, aspirate the supernatant
completely, and set aside.[15]

e RNP Complex Formation:

o In a sterile, nuclease-free tube, combine the sgRNA and Cas9 protein. A common starting
molar ratio is 2:1 (JRNA:Cas9).[15]

o Example: For one 20 pL reaction, mix 0.67 pg of gRNA with 2 pg of Cas9 protein.

o Gently mix by pipetting and incubate at room temperature for 10-20 minutes to allow the
RNP complex to form.[17][18]

o Electroporation:

o Carefully resuspend the cell pellet from step 1 in 20 pL of the appropriate electroporation
buffer. Ensure a single-cell suspension.[16]

o Add the entire RNP complex mixture from step 2 to the resuspended cells. Mix gently.

o Immediately transfer the cell/RNP mixture to the electroporation cuvette or tip, avoiding
bubbles.

o Place the cuvettel/tip in the electroporation device and apply the pre-optimized electrical
pulse for your cell type.
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o Post-Electroporation Culture:

o

Immediately after the pulse, use a P1000 pipette to transfer the cells from the cuvette into
a well of a 12-well plate containing 1 mL of pre-warmed complete culture medium.

o

Gently rock the plate and place it in a 37°C, 5% COz incubator.

[¢]

Change the medium after 24 hours.

[¢]

Allow cells to recover and expand for 48-72 hours before proceeding to validation.[17]

Table 2: Example Electroporation Starting Parameters

Parameter Value

Cell Type Human Primary Keratinocytes
System Lonza 4D-Nucleofector™

Program DS-138[18]

Cell Density 2-5 x 105 cells per reaction

gRNA Concentration 1500 nM (final)[15]

| Cas9 Protein Conc. | 750 nM (final)[15] |

Protocol 3: T7 Endonuclease | (T7E1) Assay for Editing
Validation

Objective: To quantify the percentage of gene editing (indels) in the bulk population of cells.

Principle: PCR is used to amplify the genomic region targeted by the gRNA. The PCR products
are then denatured and re-annealed. In a mixed population of wild-type and edited cells, this
creates heteroduplexes of mismatched DNA strands. The T7 Endonuclease | enzyme
specifically recognizes and cleaves these mismatches. The resulting fragments can be
visualized on an agarose gel, and the intensity of the cleaved bands relative to the parental
band is used to estimate editing efficiency.[19]

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.molecularcloud.org/p/a-guide-on-rnp-system-for-crispr-editing-2
https://www.protocols.io/view/organoid-electroporation-using-crispr-rnp-method-cnwqvfdw.pdf
https://www.bioscience.co.uk/userfiles/pdf/ingenio-electroporation-solution-for-crispr-cas9-rnp-delivery%5B1%5D.pdf
https://www.bioscience.co.uk/userfiles/pdf/ingenio-electroporation-solution-for-crispr-cas9-rnp-delivery%5B1%5D.pdf
https://www.bioneer.co.kr/literatures/manual/CRISPR/PM-1138-En_(V2)_AccuCRISPR_Mutation_Detection_Kit(T7E1).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Procedure:

o Genomic DNA Extraction: Harvest a portion of the electroporated cells (and a non-edited
control population) 48-72 hours post-transfection. Extract genomic DNA using a commercial
kit.

o PCR Amplification:
o Design PCR primers that flank the gRNA target site, amplifying a 500-1000 bp fragment.
o Set up a 25 pL PCR reaction using a high-fidelity polymerase.[20]

o Run the PCR and verify the amplification of a single, correct-sized band on an agarose
gel.

o Heteroduplex Formation:
o In a PCR tube, take 5-10 pL of the unpurified PCR product.
o Using a thermocycler, perform the following denaturation/annealing program:[21]

95°C for 10 minutes

Ramp down to 85°C at -2°C/second

Ramp down to 25°C at -0.3°C/second

Hold at 4°C

e T7E1 Digestion:

o To the annealed PCR product, add 1 pL of 10x T7E1 Reaction Buffer and 1 pL of T7
Endonuclease | (10 U/uL).

o Mix gently and incubate at 37°C for 15-30 minutes.[19]
e Analysis:

o Stop the reaction by adding 1.5 pL of 0.25 M EDTA.[22]
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o Run the entire digestion reaction on a 2% agarose gel alongside an undigested PCR
product control.

o Image the gel. The presence of cleaved fragments (whose sizes should sum to the size of
the parental band) indicates successful editing.

o Quantify band intensities using software like ImageJ to estimate the percentage of indels.

Table 3: T7E1 Assay Reaction Setup

Component Volume (PCR) Volume (Digestion)

High-Fidelity 2X Master

. 12.5 pL -

10 uM Forward Primer 1.25 uL

10 uM Reverse Primer 1.25 uL

Genomic DNA (50-100 ng) 1-4 pL

Annealed PCR Product - 8 uL
10X T7E1 Reaction Buffer - 1puL
T7 Endonuclease | - 1L

| Nuclease-Free Water | to 25 pL | - |

Protocol 4: Western Blot for Confirmation of Protein
Knockout

Objective: To confirm the absence of the TP63 protein in single-cell clones derived from the
edited population.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated
by size. A true knockout clone should show no detectable band for the target protein compared
to the wild-type control.[23]

Procedure:
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Isolate Clonal Lines: Perform single-cell sorting or limiting dilution from the edited cell pool to
establish clonal populations. Expand these clones.

Prepare Lysates: Lyse both wild-type and potential knockout clones using RIPA buffer with
protease inhibitors.

Quantify Protein: Determine the protein concentration of each lysate using a BCA or
Bradford assay to ensure equal loading.

SDS-PAGE and Transfer:

o Load 20-30 ug of protein per lane on an SDS-PAGE gel.

o Run the gel to separate proteins by size.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
Immunoblotting:

o Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in
TBST).

o Incubate the membrane with a primary antibody specific for TP63 overnight at 4°C.
Crucially, use an antibody whose epitope is well-characterized to avoid misinterpretation
from truncated proteins.[24]

o Wash the membrane 3x with TBST.

o Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane 3x with TBST.
Detection:
o Apply an ECL chemiluminescent substrate and image the blot using a digital imager.

Stripping and Reprobing (Loading Control):
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o Strip the membrane and re-probe with an antibody for a loading control protein (e.g.,
GAPDH, B-Actin) to confirm equal protein loading across all lanes.

Table 4: Recommended Reagents for TP63 Western Blot

Reagent Description Typical Dilution
Primary Antibody Mouse anti-p63 (4A4) 1:1000

Rabbit anti-p63 (D2K8X) 1:1000
Loading Control Rabbit anti-GAPDH 1:5000
Secondary Antibody Anti-mouse IgG, HRP-linked 1:2000 - 1:5000

| | Anti-rabbit 1gG, HRP-linked | 1:2000 - 1:5000 |

Interpretation Note: Be aware that a frameshift mutation can sometimes lead to the production
of a truncated protein.[24] If the primary antibody's epitope is upstream of the premature stop
codon, a smaller band may be visible. True knockout confirmation often requires sequencing
the genomic locus of the clone to verify a frameshift-inducing indel.[24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Protocol to Produce Genetically Edited Primary Oral Keratinocytes Using the CRISPR-
Cas9 System | Springer Nature Experiments [experiments.springernature.com]

2. Convergence of YAP/TAZ, TEAD and TP63 activity is associated with bronchial
premalignant severity and progression - PMC [pmc.ncbi.nim.nih.gov]

3. Development of an integrated CRISPRI targeting ANp63 for treatment of squamous cell
carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

4. Frontiers | Case report: Artificial thymic organoids facilitate clinical decisions for a patient
with a TP63 variant and severe persistent T cell lymphopenia [frontiersin.org]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://horizondiscovery.com/en/blog/2023/overcoming-pitfalls-validating-ko-cell-lines-by-wb
https://horizondiscovery.com/en/blog/2023/overcoming-pitfalls-validating-ko-cell-lines-by-wb
https://www.benchchem.com/product/b1193746?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-0716-2780-8_14
https://experiments.springernature.com/articles/10.1007/978-1-0716-2780-8_14
https://pmc.ncbi.nlm.nih.gov/articles/PMC10165825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10165825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6044376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6044376/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1438383/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1438383/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

5. ANp63 knockout mice reveal its indispensable role as a master regulator of epithelial
development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

6. CRISPR/Cas9 in Cancer Immunotherapy: Animal Models and Human Clinical Trials
[mdpi.com]

7. Generation of Knockout Human Primary Keratinocytes by CRISPR/Cas9. [folia.unifr.ch]

8. Development of an integrated CRISPRI targeting ANp63 for treatment of squamous cell
carcinoma - PubMed [pubmed.ncbi.nim.nih.gov]

9. Frontiers | Revitalizing oral cancer research: Crispr-Cas9 technology the promise of
genetic editing [frontiersin.org]

10. m.youtube.com [m.youtube.com]
11. youtube.com [youtube.com]

12. google.com [google.com]

13. idtdna.com [idtdna.com]

14. researchgate.net [researchgate.net]
15. bioscience.co.uk [bioscience.co.uk]

16. CRISPR/Cas9 Ribonucleoprotein-Mediated Precise Gene Editing by Tube
Electroporation - PMC [pmc.ncbi.nlm.nih.gov]

17. A Guide on RNP System for CRISPR Editing-Test RNP Efficacy | MolecularCloud
[molecularcloud.org]

18. protocols.io [protocols.io]

19. bioneer.co.kr [bioneer.co.kr]

20. neb.com [neb.com]

21. sigmaaldrich.com [sigmaaldrich.com]
22. neb.com [neb.com]

23. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting -
Creative Biolabs [creativebiolabs.net]

24. Overcoming the pitfalls of validating knockout cell lines by western blot
[horizondiscovery.com]

To cite this document: BenchChem. [Application Notes and Protocols for CRISPR-Cas9
Editing of the TP63 Gene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193746#using-crispr-cas9-to-edit-the-tp63-gene]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3265062/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3265062/
https://www.mdpi.com/2073-4425/11/8/921
https://www.mdpi.com/2073-4425/11/8/921
https://folia.unifr.ch/global/documents/298699
https://pubmed.ncbi.nlm.nih.gov/30018747/
https://pubmed.ncbi.nlm.nih.gov/30018747/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1383062/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1383062/full
https://m.youtube.com/watch?v=sWecg_3Omso
https://www.youtube.com/watch?v=pgJTa7qs-lU
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DrsUIj2QJjho&q=EgSTtsn-GNnTisgGIjBxfzJuSvQyZEAGVPbj_qZcJEkQhkcunsOrVEHxDPmv8NqK_2rZXt-nMwO7OUnfH0IyAnJSWgFD
https://www.idtdna.com/pages/technology/crispr/crispr-delivery
https://www.researchgate.net/publication/378487414_Efficient_Generation_of_CRISPRCas9-Mediated_Knockout_Human_Primary_Keratinocytes_by_Electroporation
https://www.bioscience.co.uk/userfiles/pdf/ingenio-electroporation-solution-for-crispr-cas9-rnp-delivery%5B1%5D.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095927/
https://www.molecularcloud.org/p/a-guide-on-rnp-system-for-crispr-editing-2
https://www.molecularcloud.org/p/a-guide-on-rnp-system-for-crispr-editing-2
https://www.protocols.io/view/organoid-electroporation-using-crispr-rnp-method-cnwqvfdw.pdf
https://www.bioneer.co.kr/literatures/manual/CRISPR/PM-1138-En_(V2)_AccuCRISPR_Mutation_Detection_Kit(T7E1).pdf
https://www.neb.com/en-us/protocols/2016/03/17/t7-endonuclease-i-mutation-detection-with-the-engen-mutation-detection-kit-e3321
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/248/946/t7e1001bul-ms.pdf
https://www.neb.com/en/protocols/2014/08/11/determining-genome-targeting-efficiency-using-t7-endonuclease-i
https://www.creativebiolabs.net/knockout-knockdown-target-confirmation-by-western-blot.htm
https://www.creativebiolabs.net/knockout-knockdown-target-confirmation-by-western-blot.htm
https://horizondiscovery.com/en/blog/2023/overcoming-pitfalls-validating-ko-cell-lines-by-wb
https://horizondiscovery.com/en/blog/2023/overcoming-pitfalls-validating-ko-cell-lines-by-wb
https://www.benchchem.com/product/b1193746#using-crispr-cas9-to-edit-the-tp63-gene
https://www.benchchem.com/product/b1193746#using-crispr-cas9-to-edit-the-tp63-gene
https://www.benchchem.com/product/b1193746#using-crispr-cas9-to-edit-the-tp63-gene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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